Cas no 2138069-17-5 (methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine)

methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine structure
2138069-17-5 structure
商品名:methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine
CAS番号:2138069-17-5
MF:C13H25NO
メガワット:211.343703985214
CID:6309822
PubChem ID:165862477

methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine 化学的及び物理的性質

名前と識別子

    • methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine
    • 2138069-17-5
    • methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
    • EN300-1143994
    • インチ: 1S/C13H25NO/c1-3-8-15-13(10-14-2)9-11-4-6-12(13)7-5-11/h11-12,14H,3-10H2,1-2H3
    • InChIKey: UDWVBWWLLARVLL-UHFFFAOYSA-N
    • ほほえんだ: O(CCC)C1(CNC)CC2CCC1CC2

計算された属性

  • せいみつぶんしりょう: 211.193614421g/mol
  • どういたいしつりょう: 211.193614421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 21.3Ų

methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1143994-0.1g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
0.1g
$1019.0 2023-10-26
Enamine
EN300-1143994-0.25g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
0.25g
$1065.0 2023-10-26
Enamine
EN300-1143994-1.0g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5
1g
$1157.0 2023-05-26
Enamine
EN300-1143994-5.0g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5
5g
$3355.0 2023-05-26
Enamine
EN300-1143994-1g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
1g
$1157.0 2023-10-26
Enamine
EN300-1143994-10g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
10g
$4974.0 2023-10-26
Enamine
EN300-1143994-2.5g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
2.5g
$2268.0 2023-10-26
Enamine
EN300-1143994-10.0g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5
10g
$4974.0 2023-05-26
Enamine
EN300-1143994-0.5g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
0.5g
$1111.0 2023-10-26
Enamine
EN300-1143994-0.05g
methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine
2138069-17-5 95%
0.05g
$972.0 2023-10-26

methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine 関連文献

methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amineに関する追加情報

Methyl({2-Propoxybicyclo[2.2.2]octan-2-yl}methyl)amine: A Comprehensive Overview

Methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine, identified by the CAS registry number 2138069-17-5, is a specialized organic compound with a unique bicyclic structure and functional groups that make it a subject of interest in various chemical and pharmaceutical applications. This compound belongs to the class of tertiary amines, characterized by the presence of a nitrogen atom bonded to three carbon groups, which contributes to its versatile reactivity and potential utility in synthetic chemistry.

The molecular structure of methyl({2-propoxybicyclo[2.2.2]octan-2-yl}methyl)amine comprises a bicyclo[2.2.2]octane framework, which is a highly rigid and stable structure due to its three fused rings forming a norbornane-like skeleton. The bicyclic system is substituted at the 2-position with a propoxy group (-OCH₂CH₂CH₃), which introduces both steric and electronic effects into the molecule, potentially influencing its reactivity and interactions in various chemical environments.

Recent studies have highlighted the potential of such bicyclic compounds in drug design, particularly in the development of bioactive molecules with improved pharmacokinetic properties such as enhanced bioavailability and reduced toxicity. The presence of the propoxy group in this compound may further modulate its lipophilicity, making it an attractive candidate for drug delivery systems or as an intermediate in the synthesis of more complex pharmaceutical agents.

In terms of synthesis, methyl({trans-propoxybicyclo[trans.trans.trans]octan-trans-yl})methyl)amine can be prepared through various routes, including ring-closing metathesis or traditional cycloaddition reactions, depending on the starting materials and desired stereochemistry. The synthesis often involves careful optimization to ensure high yield and purity, which are critical for applications requiring precise chemical composition.

The compound's stability under different conditions has been a focus of recent research, particularly its resistance to hydrolysis and oxidation, which are crucial factors for its potential use in industrial or therapeutic settings. Studies have shown that the bicyclic structure provides inherent stability, while the propoxy group may influence these properties by altering the molecule's surface energy or solubility characteristics.

Beyond its chemical properties, the biological activity of this compound has been explored in preclinical models, revealing promising results in certain therapeutic areas such as anti-inflammatory or anti-cancer drug development. Its ability to interact with specific biological targets or pathways suggests that further investigation into its pharmacological profile could unlock new avenues for medical applications.

In conclusion, methyl({trans-propoxybicyclo[trans.trans.trans]octan-trans-yl})methyl)amine represents an intriguing compound with a rich structural complexity and diverse functional groups that offer significant potential across multiple fields of chemistry and pharmacology.

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